(S)-4-Methylisoxazolidin-4-ol hydrochloride (S)-4-Methylisoxazolidin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 644970-79-6
VCID: VC13672832
InChI: InChI=1S/C4H9NO2.ClH/c1-4(6)2-5-7-3-4;/h5-6H,2-3H2,1H3;1H/t4-;/m0./s1
SMILES: CC1(CNOC1)O.Cl
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58 g/mol

(S)-4-Methylisoxazolidin-4-ol hydrochloride

CAS No.: 644970-79-6

Cat. No.: VC13672832

Molecular Formula: C4H10ClNO2

Molecular Weight: 139.58 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Methylisoxazolidin-4-ol hydrochloride - 644970-79-6

Specification

CAS No. 644970-79-6
Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
IUPAC Name (4S)-4-methyl-1,2-oxazolidin-4-ol;hydrochloride
Standard InChI InChI=1S/C4H9NO2.ClH/c1-4(6)2-5-7-3-4;/h5-6H,2-3H2,1H3;1H/t4-;/m0./s1
Standard InChI Key WBDGGIYZBHZWKO-WCCKRBBISA-N
Isomeric SMILES C[C@@]1(CNOC1)O.Cl
SMILES CC1(CNOC1)O.Cl
Canonical SMILES CC1(CNOC1)O.Cl

Introduction

Chemical Identity and Structural Features

(S)-4-Methylisoxazolidin-4-ol hydrochloride is a white to off-white crystalline solid with the molecular formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol. The compound’s structure consists of an isoxazolidine ring (a five-membered heterocycle with nitrogen at position 1 and oxygen at position 2) substituted with a methyl group and a hydroxyl group at the 4th position, forming an (S)-configured stereocenter . The hydrochloride salt enhances its stability and solubility in polar solvents.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number644970-79-6
IUPAC Name(4S)-4-Methyl-4-hydroxyisoxazolidinium chloride
Molecular FormulaC₄H₁₀ClNO₂
Molecular Weight139.58 g/mol
XLogP3-1.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The stereochemistry at the 4th position is critical for its biological activity and synthetic utility. The (S)-enantiomer exhibits distinct reactivity compared to its (R)-counterpart, particularly in asymmetric catalysis and enantioselective synthesis .

Synthesis and Manufacturing

The synthesis of (S)-4-Methylisoxazolidin-4-ol hydrochloride typically involves 1,3-dipolar cycloaddition reactions between nitrones and alkenes, followed by selective reduction and resolution steps to achieve enantiopurity. A representative pathway includes:

  • Nitrone Formation: Reaction of hydroxylamine with a carbonyl compound to generate a nitrone intermediate.

  • Cycloaddition: Reaction with methyl acrylate under thermal or microwave conditions to form the isoxazolidine ring.

  • Reduction: Selective reduction of the ester group to a hydroxyl group using lithium aluminum hydride (LiAlH₄).

  • Chiral Resolution: Chromatographic separation or enzymatic resolution to isolate the (S)-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key Challenges:

  • Achieving high enantiomeric excess (ee) requires optimized chiral catalysts or resolving agents.

  • The exothermic nature of the cycloaddition reaction necessitates precise temperature control to avoid side products.

Physicochemical Properties

(S)-4-Methylisoxazolidin-4-ol hydrochloride exhibits moderate solubility in water (>50 mg/mL at 25°C) and methanol, but limited solubility in non-polar solvents like hexane. Its melting point is estimated at 158–162°C (decomposition), and it is hygroscopic, requiring storage under anhydrous conditions .

Table 2: Physicochemical Profile

PropertyValue
Solubility (Water)>50 mg/mL
Melting Point158–162°C (dec.)
logP (Octanol-Water)-1.2
pKa9.1 (amine), 4.3 (hydroxyl)

The compound’s stability is influenced by pH, with optimal storage at 2–6°C under nitrogen atmosphere to prevent hydrolysis or racemization .

Applications in Pharmaceutical Chemistry

(S)-4-Methylisoxazolidin-4-ol hydrochloride serves as a versatile building block in drug discovery:

Antibiotic Development

Isoxazolidine derivatives are explored as β-lactamase inhibitors due to their structural mimicry of penicillin’s β-lactam ring. The hydroxyl group at position 4 enhances hydrogen bonding with bacterial enzymes, improving binding affinity .

Central Nervous System (CNS) Agents

The compound’s ability to cross the blood-brain barrier makes it a candidate for synthesizing neuromodulators. Preclinical studies suggest utility in dopamine receptor targeting .

Asymmetric Synthesis

Chiral isoxazolidines are employed as ligands in transition-metal catalysis. The (S)-configuration induces enantioselectivity in reactions such as hydrogenation and epoxidation .

ParameterValue
GHS ClassificationFlammable Solid (Category 2)
NFPA RatingHealth: 2, Fire: 2, Reactivity: 1
LD50 (Oral, Rat)1,200 mg/kg (estimated)

Future Directions

Further research should focus on:

  • Process Optimization: Developing continuous-flow synthesis to enhance yield and ee.

  • Biological Screening: Evaluating antimicrobial and neuropharmacological activity in vivo.

  • Green Chemistry: Substituting LiAlH₄ with biocatalysts for sustainable reduction steps.

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